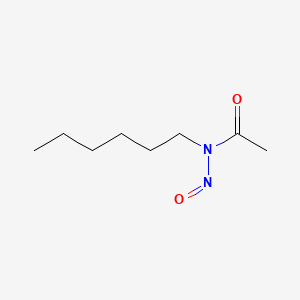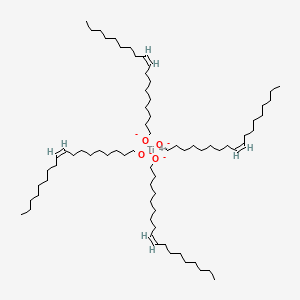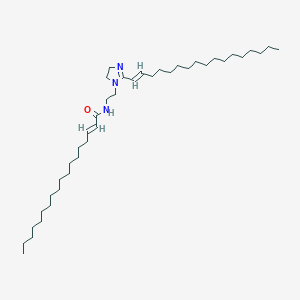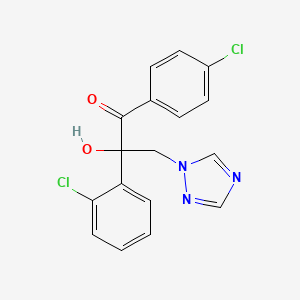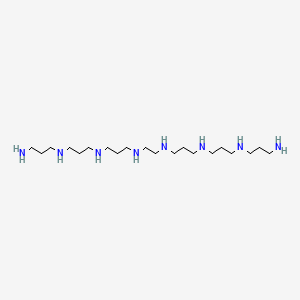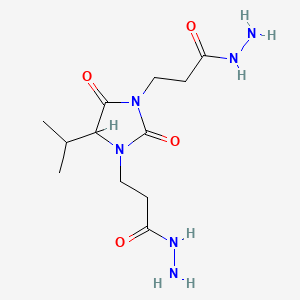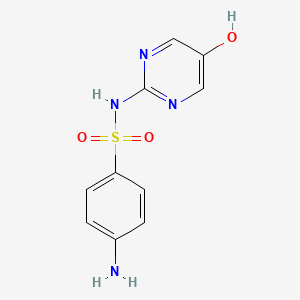
2-((1,1-Dimethylethyl)tetradecylamino)ethyl methacrylate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 299-585-5, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
准备方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pH, and reactant concentrations. The final product is often dried and packaged under inert conditions to prevent premature decomposition.
化学反应分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals add to monomers, forming long polymer chains.
Copolymerization: The free radicals react with different monomers to form copolymers with varying properties.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 70-90°C) in the presence of monomers such as styrene, acrylonitrile, or methyl methacrylate. The reaction can be conducted in bulk, solution, or emulsion polymerization systems.
Major Products
The primary products of reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers and copolymers with high molecular weights. These materials are used in various applications, including plastics, adhesives, and coatings.
科学研究应用
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as an initiator in the synthesis of various polymers and copolymers.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Utilized in the study of radical-induced processes in biological systems.
Industrial Applications: Used in the production of plastics, adhesives, and coatings.
作用机制
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can initiate polymerization reactions by adding to monomers, forming polymer chains. The decomposition process releases nitrogen gas, which helps drive the reaction forward.
相似化合物的比较
2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its relatively low decomposition temperature and high efficiency in generating free radicals. Similar compounds include:
Benzoyl Peroxide: Another radical initiator with a higher decomposition temperature.
Potassium Persulfate: A water-soluble initiator used in emulsion polymerization.
Azobisisobutyronitrile: A similar compound with slightly different properties and applications.
In comparison, 2,2’-azobis(2-methylpropionitrile) is preferred in many applications due to its ease of handling, high purity, and efficient radical generation.
属性
CAS 编号 |
93892-98-9 |
|---|---|
分子式 |
C24H48BrNO2 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
2-[tert-butyl(tetradecyl)amino]ethyl 2-methylprop-2-enoate;hydrobromide |
InChI |
InChI=1S/C24H47NO2.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25(24(4,5)6)20-21-27-23(26)22(2)3;/h2,7-21H2,1,3-6H3;1H |
InChI 键 |
DAYYPHNBDRMOMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN(CCOC(=O)C(=C)C)C(C)(C)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



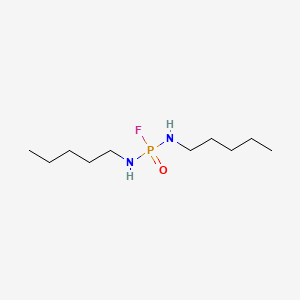
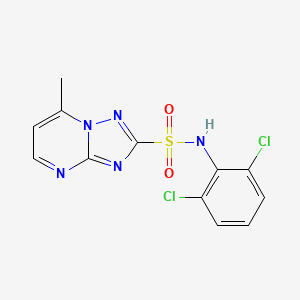

![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
